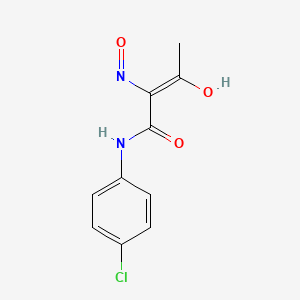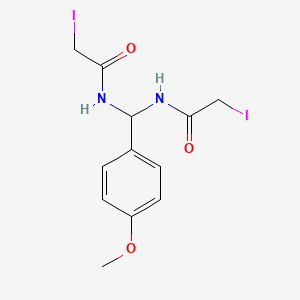
N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a 4-chlorophenyl group attached to a hydroxyimino-3-oxo-butyramide backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis to yield the desired product. Common reagents used in this synthesis include sulfuric acid, sodium hydroxide, and ethanol as a solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, pressure, and reaction time to ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-butyramide can be compared with similar compounds such as:
N-(4-Chloro-phenyl)-3-oxo-butyramide: Lacks the hydroxyimino group, which may affect its reactivity and biological activity.
N-(4-Bromo-phenyl)-2-hydroxyimino-3-oxo-butyramide: The presence of a bromine atom instead of chlorine can influence its chemical properties and applications.
N-(4-Chloro-phenyl)-2-hydroxyimino-3-oxo-pentamide: The extended carbon chain may alter its physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its reactivity and applications.
Propriétés
Formule moléculaire |
C10H9ClN2O3 |
|---|---|
Poids moléculaire |
240.64 g/mol |
Nom IUPAC |
(E)-N-(4-chlorophenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C10H9ClN2O3/c1-6(14)9(13-16)10(15)12-8-4-2-7(11)3-5-8/h2-5,14H,1H3,(H,12,15)/b9-6+ |
Clé InChI |
LBMRKWGAKUIUIC-RMKNXTFCSA-N |
SMILES isomérique |
C/C(=C(/C(=O)NC1=CC=C(C=C1)Cl)\N=O)/O |
SMILES canonique |
CC(=C(C(=O)NC1=CC=C(C=C1)Cl)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-[4-(benzyloxy)phenyl]-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11987620.png)
![2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11987633.png)
![2-Hydroxy-N'-{(E)-[4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide](/img/structure/B11987641.png)
![[1,1'-Biphenyl]-4-YL[2-(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11987646.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11987656.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11987664.png)


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11987676.png)

![2-(2,2,2-Trichloro-1-propionylamino-ethylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B11987690.png)
![2-chloro-7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11987691.png)
![3-(biphenyl-4-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11987699.png)
![(5Z)-3-Isobutyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11987713.png)
